molecular formula C20H26N6OS B2570987 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide CAS No. 946210-70-4

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

Cat. No.: B2570987
CAS No.: 946210-70-4
M. Wt: 398.53
InChI Key: GGXUFHZHSCBRKN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold prevalent in kinase inhibitors and anticancer agents. Key structural elements include:

  • 6-(methylsulfanyl): A sulfur-containing group that may enhance hydrophobic interactions and metabolic stability.
  • 4-(propan-2-yl)amino: A secondary amine contributing to hydrogen bonding and solubility.
  • 2-(3-methylphenyl)acetamide: An aromatic acetamide moiety linked via an ethyl chain, likely influencing target binding and pharmacokinetics.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6OS/c1-13(2)23-18-16-12-22-26(19(16)25-20(24-18)28-4)9-8-21-17(27)11-15-7-5-6-14(3)10-15/h5-7,10,12-13H,8-9,11H2,1-4H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXUFHZHSCBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=NC(=NC(=C3C=N2)NC(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and a pyrimidine derivative in the presence of a suitable catalyst.

    Introduction of the methylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with the pyrazolopyrimidine core.

    Attachment of the 3-methylphenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3-methylphenyl group to the core structure.

    Formation of the acetamide linkage: This is typically achieved through an amidation reaction where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core or the acetamide linkage, potentially leading to the cleavage of these structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deaminated products, reduced pyrazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Significance

Recent studies highlight the therapeutic potential of compounds containing the pyrazolo[3,4-d]pyrimidine moiety. This specific compound has been investigated for its role in targeting various biological pathways, particularly those involved in cancer progression.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For instance, compounds similar to 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Inhibition of Tumor Growth

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the N-position significantly enhanced their inhibitory activity against specific cancer cell lines. The compound discussed here was part of a library that underwent biological testing, revealing promising results in reducing cell viability in breast and prostate cancer models .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds can inhibit key signaling pathways associated with tumor growth. For example, they were found to interfere with the phosphorylation of proteins involved in the MAPK/ERK pathway, which is critical for cell proliferation .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 6-(methylsulfanyl), 4-(propan-2-yl)amino, 2-(3-methylphenyl)acetamide N/A Potential kinase inhibition; sulfur enhances stability
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl, trifluoromethylphenyl 536 IR: 1682 cm⁻¹ (C=O); MP: 221–223°C; Anticancer activity inferred
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidine 4-fluorobenzyl, furylmethyl, sulfanyl N/A Sulfur linkage may improve target binding; fluorobenzyl enhances lipophilicity
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one 571 MP: 302–304°C; High molecular weight; Fluorine atoms may improve bioavailability
2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidine Thieno ring, ethyl groups 585 Thieno core alters electronic properties; sulfanyl group supports binding

Structural and Functional Insights

Core Heterocycle Variations: Pyrazolo[3,4-d]pyrimidine (Target, ): Optimized for kinase inhibition due to planar structure and hydrogen-bonding capacity. Pyrazolo[3,4-b]pyridine (): Skeletal isomerism may reduce binding affinity compared to the target compound.

Substituent Effects :

  • Sulfur-Containing Groups (Target, ): Methylsulfanyl and sulfanyl groups enhance hydrophobic interactions and metabolic stability.
  • Fluorinated Aromatics (): Fluorine improves membrane permeability and resistance to oxidative metabolism.
  • Acetamide Linkers : The 3-methylphenyl acetamide in the target compound may offer steric advantages over bulkier groups (e.g., trifluoromethylphenyl in ).

Synthetic Routes :

  • The target compound likely shares synthetic steps with (K₂CO₃/DMF for coupling) and (Pd-catalyzed cross-coupling).
  • Microwave-assisted synthesis () is absent in the target’s evidence but could improve yield and purity.

Bioactivity and Target Profiling

  • Bioactivity Clustering (): Compounds with similar pyrazolo-pyrimidine cores and sulfur substituents cluster together, suggesting shared targets (e.g., kinases, ATP-binding proteins).
  • Fluorine Impact : Fluorinated analogs () may exhibit enhanced blood-brain barrier penetration compared to the target compound.
  • Thermal Stability : Higher melting points (e.g., 302–304°C in ) correlate with rigid aromatic systems, suggesting the target compound may require formulation optimization for solubility.

Biological Activity

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a compound with significant potential in medicinal chemistry, particularly in the realms of oncology and neurology. This article synthesizes available research findings regarding its biological activity, including anticancer properties, kinase inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C20H26N6OSC_{20}H_{26}N_{6}OS with a molecular weight of 398.53 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H26N6OS
Molecular Weight398.53 g/mol
CAS Number946210-70-4
SolubilityNot available

Biological Activity Overview

Research has indicated that compounds containing a pyrazolo[3,4-d]pyrimidine moiety often exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast cancer (MCF-7) and leukemia (K-562) cell lines .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit protein kinases, which are critical in cell signaling pathways related to cancer progression. Specific derivatives have been reported to act as inhibitors of Abl protein kinases and other tyrosine kinases .
  • Antiviral Properties : Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity, potentially offering therapeutic avenues for viral infections .

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazolo[3,4-d]pyrimidine compounds for anticancer activity, it was found that specific structural modifications enhanced cytotoxicity against MCF-7 cells. The presence of the methylsulfanyl group was noted to improve potency .

Case Study 2: Kinase Inhibition

A series of experiments assessed the inhibition of several kinases by compounds structurally similar to this compound. The results indicated effective inhibition of the Abl kinase pathway, which is crucial in certain leukemias .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : A stepwise approach is advised, starting with the pyrazolo[3,4-d]pyrimidine core. Introduce the methylsulfanyl and propan-2-ylamino groups via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C). Coupling with the 3-methylphenylacetamide moiety requires a carbodiimide-mediated amide bond formation, as described in analogous pyrazolo-pyrimidine syntheses .
  • Characterization : Use high-resolution NMR (¹H/¹³C) to confirm regiochemistry of substitutions. X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects, as demonstrated in structurally related pyrimidine derivatives . LC-MS validates purity (>95%) and molecular weight.

Q. How can researchers design initial biological activity assays for this compound?

  • Prioritize kinase inhibition assays due to the pyrazolo-pyrimidine scaffold’s known role in ATP-binding pocket interactions. Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC isoforms) .
  • For cytotoxicity screening, employ cell viability assays (MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to assess selectivity. Include positive controls (e.g., staurosporine) and triplicate replicates to ensure reproducibility.

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • Conduct forced degradation studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 24/48/72-hour intervals. Mass spectrometry identifies hydrolytic or oxidative byproducts (e.g., cleavage of the methylsulfanyl group) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with kinase domains. Focus on the pyrazolo-pyrimidine core’s orientation relative to ATP-binding residues. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy perturbation (FEP) calculations quantify the impact of substituent modifications (e.g., methylsulfanyl → sulfone) on binding ΔG. Validate predictions with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .

Q. What strategies resolve contradictory data in biological activity across assays?

  • Case Example : If IC50 varies between enzymatic and cell-based assays, investigate off-target effects via kinome-wide profiling (e.g., KINOMEscan). Check for efflux pump involvement (e.g., P-gp inhibition assays with verapamil) .
  • Apply statistical rigor: Use ANOVA to identify outliers, and orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm target engagement .

Q. How can reaction yield and scalability be improved without compromising purity?

  • Implement Design of Experiments (DoE) to optimize parameters:

  • Factors : Temperature, catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity.
  • Response Surface Methodology (RSM) identifies ideal conditions (e.g., 70°C, 5 mol% catalyst, DMF:H2O 4:1) .
    • Switch to continuous-flow reactors for hazardous steps (e.g., nitro reductions), enhancing reproducibility and safety .

Q. What advanced spectroscopic methods elucidate electronic effects of substituents?

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Correlate with experimental UV-Vis spectra (TD-DFT) for charge-transfer transitions .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation studies, particularly if the methylsulfanyl group participates in redox pathways .

Methodological Resources

  • Data Management : Use AI-driven platforms (e.g., COMSOL Multiphysics) for real-time simulation-data integration, ensuring traceability and reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly for handling sulfhydryl-containing compounds with potential toxicity .

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